molecular formula C15H20N4O B8484046 1-(4-Azido-chroman-8-ylmethyl)-piperidine

1-(4-Azido-chroman-8-ylmethyl)-piperidine

Cat. No. B8484046
M. Wt: 272.35 g/mol
InChI Key: UGAQDGJBPQQWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Azido-chroman-8-ylmethyl)-piperidine is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine

InChI

InChI=1S/C15H20N4O/c16-18-17-14-7-10-20-15-12(5-4-6-13(14)15)11-19-8-2-1-3-9-19/h4-6,14H,1-3,7-11H2

InChI Key

UGAQDGJBPQQWCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C3C(=CC=C2)C(CCO3)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

HCl (1.2 mL, 37%) was added to a MeOH (60 mL) solution of 1-[4-(tert-butyl-dimethyl-silanyloxy)-chroman-8-ylmethyl]-piperidine (Step C) (3.00 g, 8.30 mmol). After stirring for 1 h, the mixture was evaporated to dryness from benzene. The resulting crude alcohol was dissolved in SOCl2 (5 mL) and stirred for 3 days at RT. Following the removal of the excess SOCl2 in vacuo from hexane, the crude chloride was dissolved in DMF (20 mL) and NaN3 (1.618 g, 24.9 mmol) was added. The mixture was stirred at 80° C. for 1 h and, upon cooling, it was diluted with Et2O (100 mL), hexane (100 mL) and H2O (100 mL). After separation, the organic phase was washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. MS (APCI+, m/z): 273 (M+1)+.
Name
Quantity
1.2 mL
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reactant
Reaction Step One
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60 mL
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reactant
Reaction Step One
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1-[4-(tert-butyl-dimethyl-silanyloxy)-chroman-8-ylmethyl]-piperidine
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3 g
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1.618 g
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100 mL
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100 mL
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solvent
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100 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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